6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol
Description
6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol is a bicyclic ether derivative featuring a 1,4-dioxepane core substituted at the 6-position with a 4-methoxyphenyl group and a hydroxyl group. The methoxyphenyl moiety introduces strong electron-donating properties due to the para-methoxy substituent, which significantly influences the compound’s electronic structure and photophysical behavior.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12(13)8-15-6-7-16-9-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
KESYBLLBCRBOKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COCCOC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: UV-Vis Absorption Characteristics
| Compound | Substituents | λ_max (nm) | Intensity | Broadening |
|---|---|---|---|---|
| 6l | 2-,6-,8-(4-methoxyphenyl) | ~320 | Low | High |
| 6h | 2-(4-methoxyphenyl), 6,8-F | 315–330 | Moderate | Moderate |
| 6k | 2-Cl, 6,8-F | 305–310 | High | Low |
Emission Spectroscopy in Polar Solvents
The emission behavior in dimethylformamide (DMF) highlights the role of substituents in intramolecular charge transfer (ICT):
- Compound 6l displays reduced emission intensity and a red shift (λ_em ≈ 450 nm) due to strong electron donation from methoxy groups, which stabilizes the excited state but disrupts ICT efficiency .
- Compound 6h exhibits a red-shifted emission maximum (λ_em ≈ 440 nm) with an additional low-intensity band, attributed to excited-state interactions or re-absorption effects .
- Chloro-substituted analogs (e.g., 6k) show higher emission intensity at shorter wavelengths (λ_em ≈ 410 nm), as electron-withdrawing Cl groups enhance ICT .
Table 2: Emission Properties in DMF
| Compound | Substituents | λ_em (nm) | Intensity | Notes |
|---|---|---|---|---|
| 6l | 2-,6-,8-(4-methoxyphenyl) | ~450 | Low | Red shift, poor ICT |
| 6h | 2-(4-methoxyphenyl), 6,8-F | ~440 | Moderate | Dual bands, solvent interaction |
| 6k | 2-Cl, 6,8-F | ~410 | High | Enhanced ICT |
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